Copper disodium EDTA

Overview

Description

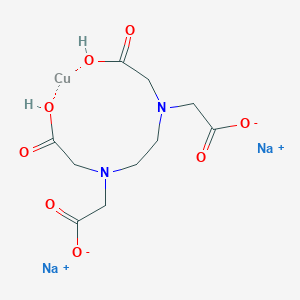

Copper disodium ethylenediaminetetraacetate, commonly known as Copper disodium EDTA, is a coordination compound widely used in various fields due to its chelating properties. It is a blue crystalline solid that is highly soluble in water. The compound is formed by the complexation of copper ions with ethylenediaminetetraacetic acid (EDTA) and disodium ions, resulting in a stable and water-soluble complex .

Mechanism of Action

Target of Action

Copper disodium EDTA, also known as Copper disodium ethylenediaminetetraacetate or Copper versenate, primarily targets divalent and trivalent metal ions in the body . It has a high affinity for calcium, leading to a decrease in serum calcium levels during intravenous infusion .

Mode of Action

This compound forms chelates with these metal ions . Chelation is a type of binding that involves the formation of multiple bonds between a molecule (in this case, this compound) and a metal ion . This interaction results in the formation of a ring-like structure, which is stable and can be excreted from the body .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the metabolism of divalent and trivalent metal ions . By chelating these ions, this compound can affect their availability for various biochemical reactions. For example, it can inhibit enzyme-catalyzed reactions that are sensitive to traces of heavy metals .

Result of Action

The primary result of this compound’s action is the removal of divalent and trivalent metal ions from the body . This can be beneficial in situations where there is an excess of these ions, such as in cases of heavy metal toxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it is considered an environmental pollutant because it is poorly biodegradable and has the potential to absorb and remobilize heavy metals . Furthermore, the efficacy of this compound can be affected by the presence of other substances that can also bind to divalent and trivalent metal ions .

Biochemical Analysis

Biochemical Properties

Copper disodium ethylenediaminetetraacetate plays a crucial role in biochemical reactions. It is known to inhibit a range of metallopeptidases, where the method of inhibition occurs via the chelation of the metal ion required for catalytic activity . This compound interacts with enzymes, proteins, and other biomolecules, altering their function and potentially influencing biochemical pathways .

Cellular Effects

The effects of Copper disodium ethylenediaminetetraacetate on cells are multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to prevent the joining of cadherins between cells, thereby preventing clumping of cells grown in liquid suspension or detaching adherent cells for passaging .

Molecular Mechanism

The molecular mechanism of Copper disodium ethylenediaminetetraacetate involves its ability to bind to metal ions, such as Cu(I) and Cu(II), acting as a hexadentate ligand . This chelation process inhibits the metal ion’s catalytic activity, affecting various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Copper disodium ethylenediaminetetraacetate can change over time. For instance, an excess of this compound leads to an increase in the fraction of free dissociated ligand, which competes for electrostatic attraction on protonated amine groups, leading to a decrease in sorption capacity in the column .

Dosage Effects in Animal Models

In animal models, the effects of Copper disodium ethylenediaminetetraacetate can vary with different dosages. For instance, a study on calves found that a dose of 0.9 mg/kg BW of Copper disodium ethylenediaminetetraacetate was potentially hepatotoxic .

Metabolic Pathways

Copper disodium ethylenediaminetetraacetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been linked to the lipoic acid pathway, a critical mediator of cuproptosis, a form of regulated cell death driven by copper accumulation .

Transport and Distribution

Copper disodium ethylenediaminetetraacetate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Copper disodium ethylenediaminetetraacetate can affect its activity or function. It has been found that the highest proportion of Copper disodium ethylenediaminetetraacetate is stored in cell walls and vacuoles . This localization can influence the compound’s impact on cellular processes and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper disodium EDTA can be synthesized through the reaction of copper sulfate with disodium EDTA in an aqueous solution. The reaction typically involves dissolving disodium EDTA in water and then adding copper sulfate solution slowly while stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows:

CuSO4+Na2EDTA→Cu(EDTA)2−+Na2SO4

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale mixing of copper sulfate and disodium EDTA in reactors. The process is optimized to ensure complete reaction and high yield. The resulting solution is then filtered, concentrated, and crystallized to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Copper disodium EDTA primarily undergoes complexation reactions due to its chelating nature. It forms stable complexes with various metal ions, including calcium, magnesium, and iron. The compound does not readily undergo oxidation or reduction reactions under normal conditions.

Common Reagents and Conditions

The most common reagents used in reactions involving this compound are metal salts such as calcium chloride, magnesium sulfate, and iron chloride. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH levels.

Major Products Formed

The major products formed from reactions involving this compound are the corresponding metal-EDTA complexes. For example, when reacting with calcium chloride, the product is calcium disodium EDTA:

CaCl2+Cu(EDTA)2−→Ca(EDTA)2−+CuCl2

Scientific Research Applications

Copper disodium EDTA has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Disodium EDTA: Similar to Copper disodium EDTA but without the copper ion. It is widely used as a chelating agent in various applications.

Calcium disodium EDTA: Used in food preservation and as a chelating agent in medicine.

Iron disodium EDTA: Used in agriculture to correct iron deficiencies in plants.

Uniqueness

This compound is unique due to its specific ability to form stable complexes with copper ions, making it particularly useful in applications requiring copper chelation. Its stability and solubility in water also make it advantageous over other chelating agents .

Properties

CAS No. |

14025-15-1 |

|---|---|

Molecular Formula |

C10H12CuN2NaO8- |

Molecular Weight |

374.75 g/mol |

IUPAC Name |

copper;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.Cu.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+2;+1/p-4 |

InChI Key |

YZIVQZRVXMXRJY-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Cu+2] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Cu+2] |

physical_description |

Blue odorless powder; [Akzo Nobel MSDS] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential risks associated with parenteral administration of Copper Disodium Edetate in calves?

A: Research indicates that Copper Disodium Edetate, even at recommended doses, can cause severe toxicity in calves. [, , ] Symptoms such as hyperexcitability, hypermetria, hindlimb weakness, head pressing, depression, and opisthotonos have been observed within 6 to 24 hours post-injection. [] These symptoms often precede death by 1 to 2 days. [] Necropsy and histopathological examinations revealed massive liver necrosis in affected calves. [] High blood concentrations of liver enzymes in surviving calves suggest liver damage. [] Furthermore, elevated blood iron levels in deceased calves indicate a potential interaction between copper and iron. []

Q2: How does Copper Disodium Edetate compare to Copper Glycinate in terms of toxicity when administered parenterally to cattle?

A: A study comparing Copper Disodium Edetate and Copper Glycinate in cows showed significant differences in toxicity. [] While Copper Disodium Edetate injections resulted in mortalities, no losses occurred with Copper Glycinate. [] This difference in toxicity could be related to the observed difference in peak plasma copper levels, with Copper Disodium Edetate resulting in significantly higher levels than Copper Glycinate. []

Q3: What happens to Copper Disodium Edetate after it is administered intravenously in humans?

A: Following intravenous administration, Copper Disodium Edetate exhibits specific distribution and excretion patterns within the body. [] Within two hours, the compound concentrates in metastatic tumors at levels about nine times higher than in healthy brain tissue. [] Similarly, rapidly growing gliomas exhibit concentrations about five times higher than normal brain tissue. [] While muscle tissue shows a steady increase in copper concentration over time, the levels in tumor and healthy brain tissue decline. [] Approximately 5% of the injected dose is excreted through urine, while the remaining portion mostly undergoes radioactive decay before excretion. []

Q4: What are the radiation exposure considerations associated with using Copper-64 in diagnostic scans?

A: A diagnostic scan using Copper-64 results in a whole-body radiation dose of 0.33 rad. [] This dosage is relatively low, equivalent to the weekly permissible dose for individuals consistently exposed to radiation. [] Therefore, repeating this diagnostic procedure multiple times is considered safe. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.